Methyl 6-phenylpyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-phenylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJHUMDDQJUYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701499 | |
| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-79-7 | |
| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-phenylpyrazine-2-carboxylate can be synthesized through the reaction of benzoyl chloride with methyl pyrazine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6-phenylpyrazine-2-carboxylic acid.
Reduction: 6-phenylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 6-phenylpyrazine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that pyrazine derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis infections .
Antioxidant Properties
Pyrazine derivatives, including this compound, have demonstrated antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential use in nutraceutical formulations .
HIV Inhibition
Recent studies have explored the role of this compound as a scaffold for designing RNA-binding compounds with activity against HIV-1. This application underscores the compound's versatility and importance in antiviral drug development .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
Nanomaterials
The compound has also been utilized in the synthesis of nanomaterials. Pyrazine derivatives can act as templates or stabilizers in the formation of nanoparticles, which are essential in various applications, including catalysis and drug delivery systems. The unique electronic properties imparted by the pyrazine ring enhance the functionality of these nanomaterials .
Agricultural Chemistry
Pesticide Development
this compound has shown promise in agricultural applications, particularly in developing new pesticides. Its structural characteristics allow it to interact with biological systems effectively, providing a basis for designing environmentally friendly pest control agents that minimize harm to non-target organisms .
Summary of Applications
| Field | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Potential new antibiotics for resistant strains |
| Antioxidant Properties | Combat oxidative stress-related diseases | |
| HIV Inhibition | Development of antiviral drugs | |
| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical strength |
| Nanomaterials | Enhanced functionality in catalysis and drug delivery | |
| Agricultural Chemistry | Pesticide Development | Environmentally friendly pest control solutions |
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the effectiveness of pyrazine derivatives against Mycobacterium tuberculosis, emphasizing the need for further exploration into their mechanisms of action and potential as therapeutic agents .
- Polymer Applications : Research focused on incorporating this compound into polymer matrices demonstrated significant improvements in material properties, paving the way for innovative applications in industrial settings .
- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms of pyrazine derivatives revealed their capacity to mitigate oxidative damage, suggesting their utility in health supplements aimed at reducing disease risk associated with oxidative stress .
Mechanism of Action
The mechanism by which Methyl 6-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazine Ring
Methyl 5-methylpyrazine-2-carboxylate (CAS 41110-33-2)
- Structure : A methyl group replaces the phenyl group at the 5-position.
- Properties : The smaller methyl group reduces steric hindrance and increases solubility in polar solvents compared to the bulky phenyl substituent. The electron-donating methyl group may enhance ring stability but reduce electrophilic reactivity .
- Applications : Likely used in less sterically demanding reactions, such as nucleophilic substitutions.
Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7)
- Structure : Chlorine at the 6-position and an ethyl ester at the 2-position.
- Properties : The electron-withdrawing chlorine increases electrophilicity, making the compound more reactive in cross-coupling or substitution reactions. The ethyl ester may slightly lower solubility compared to the methyl ester .
- Applications: Potential precursor for synthesizing halogenated pharmaceuticals.
Methyl 6-(ethylamino)pyrazine-2-carboxylate (CAS 1528085-68-8)
- Structure: Ethylamino group at the 6-position.
- Properties: The amino group introduces hydrogen-bonding capability, improving aqueous solubility. The ethyl chain adds moderate hydrophobicity, balancing solubility and membrane permeability .
- Applications : Suitable for bioactive molecule synthesis, particularly in kinase inhibitors or receptor ligands.
Methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS 1166827-91-3)
- Structure : Bromine at the 6-position and methyl at the 5-position.
- Properties : Bromine’s polarizability enhances reactivity in Suzuki-Miyaura couplings. The dual substituents create steric and electronic effects that may direct regioselective transformations .
- Applications : Intermediate in synthesizing brominated heterocycles for medicinal chemistry.
Positional Isomerism and Functional Group Variations
Methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) vs. Methyl 6-aminopyrazine-2-carboxylate (CAS 118853-60-4)
- Structural Difference: Amino group at the 5- vs. 6-position.
- Impact: Positional isomerism affects electronic distribution. The 6-amino derivative may exhibit stronger intramolecular hydrogen bonding with the ester carbonyl, altering reactivity and stability .
Methyl 6-chloropyrazine-2-carboxylate (CAS 54013-06-8)
- Structure : Chlorine at the 6-position, analogous to the phenyl group in the parent compound.
- Comparison : Replacing phenyl with chlorine reduces aromaticity but increases electrophilicity. This compound is more reactive in nucleophilic aromatic substitution than Methyl 6-phenylpyrazine-2-carboxylate .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 13534-79-7 | Phenyl (6), COOCH3 (2) | 214.22 | High steric bulk, moderate solubility |
| Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 | CH3 (5), COOCH3 (2) | 166.15 | High solubility, electron-donating |
| Ethyl 6-chloropyrazine-2-carboxylate | 161611-46-7 | Cl (6), COOCH2CH3 (2) | 200.61 | Electrophilic, reactive in substitution |
| Methyl 6-(ethylamino)pyrazine-2-carboxylate | 1528085-68-8 | NHCH2CH3 (6), COOCH3 (2) | 181.19 | Enhanced solubility, H-bond donor |
| Methyl 6-bromo-5-methylpyrazine-2-carboxylate | 1166827-91-3 | Br (6), CH3 (5), COOCH3 (2) | 231.05 | High reactivity in cross-coupling |
Biological Activity
Methyl 6-phenylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of the phenyl group contributes to its unique reactivity and interaction with biological targets, influencing its solubility and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting antimicrobial effects.
- Receptor Modulation : It may modulate receptor activities, which can influence various cellular processes, including apoptosis in cancer cells.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Key findings include:
- Mycobacterium tuberculosis : Preliminary studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 μM .
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 5 - 10 |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. It has shown promise in inducing apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationships (SAR)
The activity of this compound can be influenced by structural variations. Studies have demonstrated that modifications to the pyrazine ring or the carboxylate group can enhance or diminish biological activity. For instance:
- Substitution Patterns : The introduction of different substituents on the phenyl ring can significantly alter the compound's potency against specific pathogens or cancer cells.
| Substituent | Activity Change |
|---|---|
| Methyl | Increased potency |
| Halogens | Variable effects depending on position |
Case Studies
- Antimycobacterial Evaluation : A study assessing various substituted pyrazines found that this compound derivatives exhibited promising antimycobacterial activity, particularly against resistant strains of Mycobacterium tuberculosis .
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for Methyl 6-phenylpyrazine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between pyrazinecarboxylic acid derivatives and aryl halides. For example, esterification of 6-phenylpyrazine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester. Oxidation of pyrazine precursors (e.g., 2-methylpyrazine derivatives) using KMnO₄ or Ru-based catalysts may also be employed for carboxylate formation .
- Optimization : Adjust reaction temperature (e.g., 80–120°C for esterification) and solvent polarity (e.g., DMF for coupling reactions). Monitor intermediates via TLC or HPLC to minimize byproducts like hydrolyzed carboxylic acids .
Q. How can structural elucidation of this compound be performed?
- Techniques :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing π-π stacking between phenyl and pyrazine rings .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR with deuterated DMSO or CDCl₃. The methyl ester group typically appears at ~3.9 ppm (¹H) and 52 ppm (¹³C), while aromatic protons resonate between 7.2–8.5 ppm .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity or biological activity?
- Experimental Design : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the phenyl para-position. Compare reaction kinetics in nucleophilic acyl substitution or hydrolysis assays.
- Data Analysis : Use Hammett plots to correlate substituent σ values with reaction rates. Computational modeling (DFT) can predict charge distribution and regioselectivity .
Q. What are common contradictions in spectral or crystallographic data for pyrazinecarboxylate derivatives, and how can they be resolved?
- Case Study : Discrepancies in melting points (e.g., reported 57–61°C vs. observed 53°C) may arise from polymorphic forms or impurities. Recrystallize from ethanol/water mixtures and validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Crystallography : If SHELXL refinement yields high R-factors (>5%), check for twinning or disordered solvent molecules. Use PLATON’s SQUEEZE to model electron density in porous crystals .
Q. How can computational methods predict the compound’s solubility or pharmacokinetic properties?
- Methodology :
- Solubility : Apply the General Solubility Equation (GSE) using melting point and logP values. Experimental logP can be determined via shake-flask assays (octanol/water) .
- ADME : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability based on molecular descriptors (e.g., topological polar surface area <60 Ų enhances absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
